Experimentally Measured LogP (3.81) vs. Indole-5-carboxylic Acid (1.82): Lipophilicity Differentiation for Membrane-Permeable Scaffold Design
The target compound exhibits an experimentally determined (measured) logP of 3.814, compared to a computed/experimental logP of approximately 1.82 for the unsubstituted indole-5-carboxylic acid (CAS 1670-81-1) [1]. This represents a lipophilicity increase of roughly 2 log units—approximately a 100-fold increase in octanol/water partition coefficient—attributable to the N1-linked Boc-aminopropyl substituent. For procurement decisions involving the design of membrane-permeable screening libraries or CNS-targeted probes, this magnitude of logP shift is consequential because it moves the compound from a polar, poorly membrane-permeable range (logP < 2) into a range associated with favorable passive membrane permeability (logP 2–5) as defined by Lipinski's guidelines [2].
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.814 (experimental, Chembase/Enamine) |
| Comparator Or Baseline | Indole-5-carboxylic acid (CAS 1670-81-1): logP = 1.82 (computed/experimental, multiple sources) |
| Quantified Difference | ΔlogP ≈ +1.99 (approximately 98-fold higher partition coefficient) |
| Conditions | Experimental logP measured per standard shake-flask or chromatographic method; comparator logP from ChemSRC and InvivoChem databases |
Why This Matters
A 100-fold difference in lipophilicity directly affects compound partitioning in biological assays and synthetic workups, making the target compound functionally non-interchangeable with unsubstituted indole-5-carboxylic acid for any application where membrane permeability or organic-phase extractability is a design parameter.
- [1] Chembase.cn. 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid. Experimental logP: 3.814. Product No. EN300-102402. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
